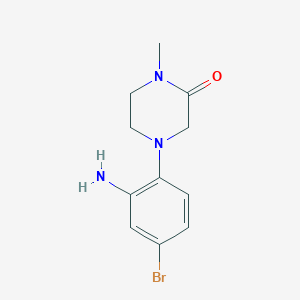
7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine is an organic compound that belongs to the benzoxadiazole family. This compound is known for its unique structural features, which include a chloro group, a nitro group, and a dimethylamine group attached to a benzoxadiazole ring. It is used in various scientific research applications due to its fluorescent properties and reactivity with amines and thiol compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves multiple steps:
Nitration: The process begins with the nitration of 2-amino-5-chlorobenzoxadiazole to introduce the nitro group.
Dimethylation: The nitro compound is then subjected to dimethylation using dimethylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control.
化学反応の分析
Types of Reactions
7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Formation of various substituted benzoxadiazole derivatives.
Reduction: Formation of 7-chloro-N,N-dimethyl-4-amino-2,1,3-benzoxadiazol-5-amine.
Oxidation: Formation of oxidized benzoxadiazole derivatives.
科学的研究の応用
7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine is widely used in scientific research due to its fluorescent properties. It is used as a fluorescent probe for detecting amines and thiol compounds in various biological and chemical assays. The compound is also employed in the synthesis of fluorescent dyes and markers for labeling biomolecules such as proteins and nucleic acids. Additionally, it is used in the development of sensors for detecting environmental pollutants and in the study of enzyme kinetics.
作用機序
The mechanism of action of 7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with amines and thiol groups. The compound forms highly fluorescent derivatives upon reaction with these groups, which can be detected using fluorescence spectroscopy. The molecular targets include amino acids, peptides, and proteins, where the compound binds to the amino or thiol groups, resulting in a fluorescent signal.
類似化合物との比較
Similar Compounds
4-chloro-7-nitro-2,1,3-benzoxadiazole: Similar structure but lacks the dimethylamine group.
7-chloro-4-nitro-2,1,3-benzoxadiazole: Similar structure but lacks the N,N-dimethyl group.
4-nitro-2,1,3-benzoxadiazole: Lacks both the chloro and dimethylamine groups.
Uniqueness
7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to the presence of both the chloro and dimethylamine groups, which enhance its reactivity and fluorescent properties. This makes it a valuable compound for various applications in scientific research, particularly in the fields of chemistry and biology.
特性
IUPAC Name |
7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O3/c1-12(2)5-3-4(9)6-7(11-16-10-6)8(5)13(14)15/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRYQKMMUXBSRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-[(2,4-dichlorophenyl)methoxy][(3-nitrophenyl)methylidene]amine](/img/structure/B2681392.png)
![N-(3-Chloro-4-fluorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2681393.png)

![4-(5-{[(2-chlorophenyl)methyl]amino}-4-cyano-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2681395.png)
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(pentyloxy)benzamide](/img/structure/B2681397.png)
![5-{[(2s,4s)-4-Fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2681398.png)




![Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2681407.png)

![3,4,5-triethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2681413.png)

